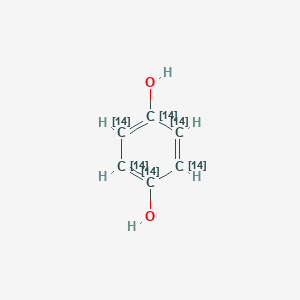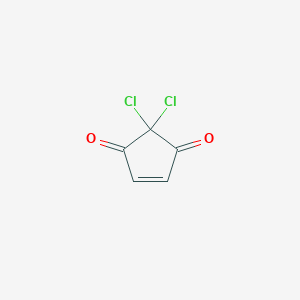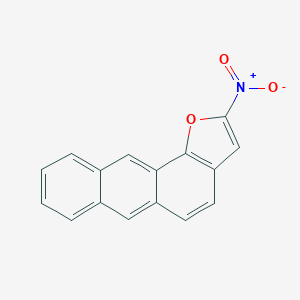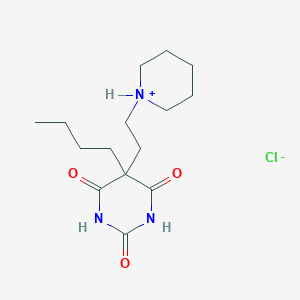
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride, also known as pentobarbital, is a barbiturate drug that is used as a sedative, hypnotic, and anesthetic. It was first synthesized in 1928 by Ernst Preiswerk and his team at the University of Basel, Switzerland. Pentobarbital has been widely used in medical and veterinary practices for many years due to its effectiveness and low cost.
Mecanismo De Acción
Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Pentobarbital enhances the binding of GABA to the receptor, which increases the opening of chloride ion channels and hyperpolarizes the membrane potential of neurons, leading to a decrease in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Pentobarbital has a number of biochemical and physiological effects, including sedation, hypnosis, anesthesia, and anticonvulsant activity. It can also cause respiratory depression, cardiovascular depression, and hypotension. Pentobarbital is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentobarbital has several advantages for lab experiments, including its low cost, ease of use, and well-established protocols for administration and monitoring. However, it also has some limitations, such as its potential for abuse, its narrow therapeutic index, and its potential for adverse effects on the cardiovascular and respiratory systems.
Direcciones Futuras
There are several areas of future research that could be pursued with 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel. One area of interest is the development of new barbiturate derivatives that have improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel on the GABA-A receptor and other ionotropic receptors. Additionally, 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel could be used to study the effects of sleep and anesthesia on brain function, and to develop new treatments for sleep disorders and neurological conditions.
Métodos De Síntesis
The synthesis of 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide to form diethyl barbituric acid. The diethyl barbituric acid is then reacted with 2-chloroethyl-piperidine to form 5-butyl-5-(2-piperidinoethyl)barbituric acid. The final product is obtained by reacting the acid with hydrochloric acid to form 5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloridel hydrochloride.
Aplicaciones Científicas De Investigación
Pentobarbital has been used in scientific research to study the effects of barbiturates on the central nervous system. It has been used to induce anesthesia and to study the mechanisms of action of other drugs. Pentobarbital has also been used to study the effects of sleep deprivation on cognitive function and to investigate the role of sleep in memory consolidation.
Propiedades
Número CAS |
109438-93-9 |
|---|---|
Nombre del producto |
5-Butyl-5-(2-piperidinoethyl)barbituric acid hydrochloride |
Fórmula molecular |
C15H25ClN3O3- |
Peso molecular |
331.84 g/mol |
Nombre IUPAC |
5-butyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20;/h2-11H2,1H3,(H2,16,17,19,20,21);1H |
Clave InChI |
MJXWWXUXYQXSHV-UHFFFAOYSA-M |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
SMILES canónico |
CCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-] |
Sinónimos |
5-butyl-5-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-1,3-diazinane-2,4,6-trione chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



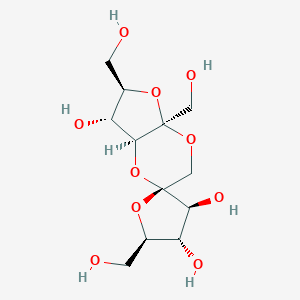
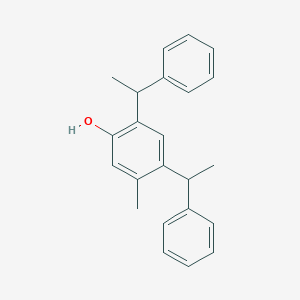
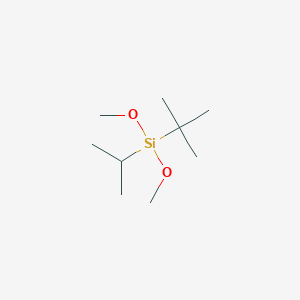
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

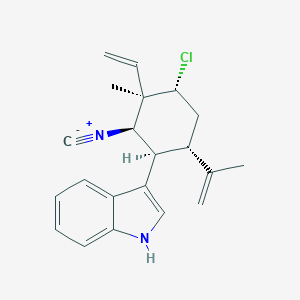
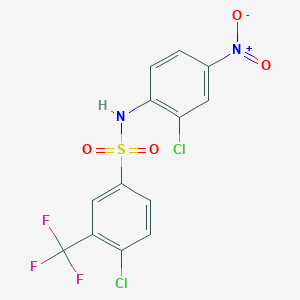

![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

